4-(Chloromethyl)-2,5-difluoropyridine

Description

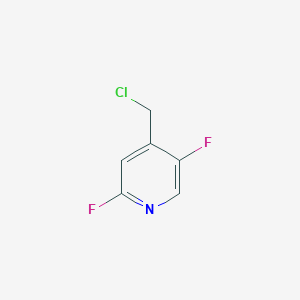

4-(Chloromethyl)-2,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol (calculated from , entry 10). The compound features a chloromethyl (-CH₂Cl) group at the 4-position and fluorine atoms at the 2- and 5-positions of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

1227574-69-7 |

|---|---|

Molecular Formula |

C6H4ClF2N |

Molecular Weight |

163.55 g/mol |

IUPAC Name |

4-(chloromethyl)-2,5-difluoropyridine |

InChI |

InChI=1S/C6H4ClF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |

InChI Key |

CGDIZSRKKOWPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-2,5-difluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-difluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of difluoropyridine carboxylic acids or aldehydes.

Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2,5-difluoropyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-difluoropyridine depends on its specific application. In organic synthesis, it acts as an electrophilic reagent, facilitating nucleophilic substitution reactions. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Key Findings :

- Reactivity: The chloromethyl group at the 4-position in 4-(chloromethyl)-2,5-difluoropyridine enhances electrophilicity compared to non-methylated analogs like 4-chloro-2,5-difluoropyridine .

- Regioselectivity : Schlosser’s work () demonstrates that fluorine atoms at the 2- and 5-positions direct further substitutions to specific sites. For example, in 2,5-difluoropyridines, the 4-position is more susceptible to electrophilic attack due to electron-withdrawing effects of adjacent fluorines .

Halogen-Substituted Analogs

Replacing chlorine with bromine or adjusting halogen positions alters reactivity and synthetic utility:

Key Findings :

- Nucleophilic Substitution : Bromine analogs exhibit higher reactivity in SN2 reactions compared to chlorine derivatives, as seen in 4-(bromomethyl)-3,5-difluoropyridine .

- Synthetic Flexibility : Compounds like 2-bromo-6-(2-bromoethyl)pyridine () demonstrate the versatility of halogenated pyridines in constructing complex architectures .

Functionalized Derivatives

4-(Chloromethyl)-2,5-difluoropyridine serves as a precursor for urea derivatives and heterocyclic compounds. For example:

- Urea Derivatives : reports yields and mass spectrometry data for compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Yield: 50.3%, ESI-MS m/z: 362.1 [M+H]+). These derivatives highlight the utility of chloromethyl groups in forming stable linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.